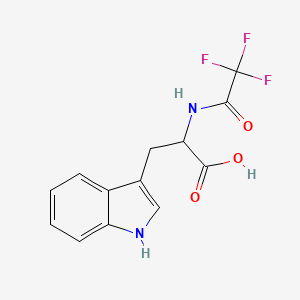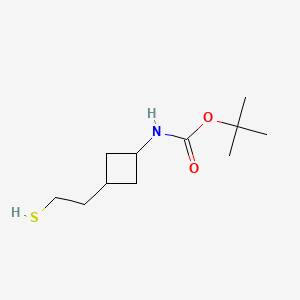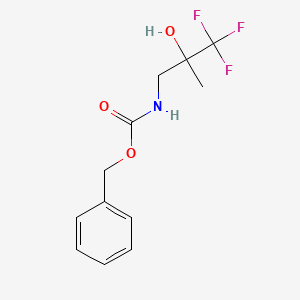
Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate: is an organic compound that features a benzyl group attached to a trifluoromethylated carbamate. This compound is of interest due to its unique chemical structure, which combines the properties of a benzyl group, a trifluoromethyl group, and a carbamate moiety. These structural features impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate typically involves the reaction of benzyl alcohol with 3,3,3-trifluoro-2-hydroxy-2-methylpropyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction proceeds via nucleophilic addition of the hydroxyl group of benzyl alcohol to the isocyanate, forming the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position. Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms at this position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.
Reduction: Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylamine.
Substitution: Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropyl bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s carbamate group can be exploited in the design of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release the active drug. The trifluoromethyl group can enhance the metabolic stability and bioavailability of the drug.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as increased hydrophobicity or thermal stability.
Wirkmechanismus
The mechanism of action of Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate depends on its application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The carbamate group can undergo hydrolysis, releasing the active drug or intermediate.
Vergleich Mit ähnlichen Verbindungen
N-(1-Benzyl-3,3,3-trifluoro-2,2-dihydroxy-propyl)-acetamide: This compound shares the trifluoromethyl and benzyl groups but differs in the presence of an acetamide group instead of a carbamate.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: This compound lacks the benzyl group and carbamate functionality but retains the trifluoromethyl and hydroxyl groups.
Uniqueness: Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate is unique due to the combination of its trifluoromethyl, benzyl, and carbamate groups. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential for hydrogen bonding interactions. These properties make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14F3NO3 |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
benzyl N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C12H14F3NO3/c1-11(18,12(13,14)15)8-16-10(17)19-7-9-5-3-2-4-6-9/h2-6,18H,7-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
BDHPIFPLGKWZTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)

amine hydrochloride](/img/structure/B13497289.png)
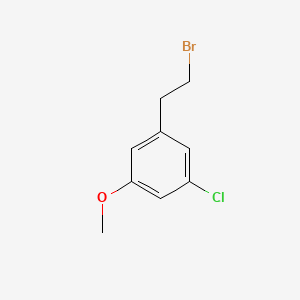
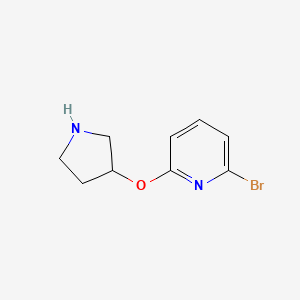

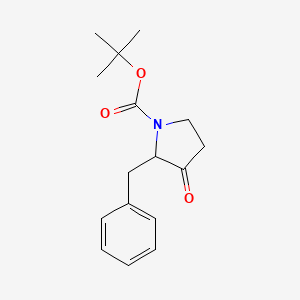
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
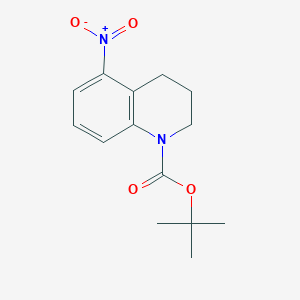
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
